Pregn-5-en-20-yne-3,17-diol
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Overview
Description
Pregn-5-en-20-yne-3,17-diol is a synthetic steroid compound with the molecular formula C21H30O2 It is characterized by its unique structure, which includes a triple bond at the 20th position and hydroxyl groups at the 3rd and 17th positions
Preparation Methods
The synthesis of Pregn-5-en-20-yne-3,17-diol can be achieved through several routes. One common method involves the use of 3β-hydroxy-5,16-pregnadiene-20-one 3-acetate, which undergoes oximation with hydroxylamine hydrochloride, followed by molecular rearrangement to form 17-acetylamino-3β-hydroxyandrosta-5,16-diene-3-acetate. This intermediate is then hydrolyzed to remove the acetylamino group, followed by addition of acetylene and hydrolysis to remove the 3-position acetyl group, yielding this compound .
Chemical Reactions Analysis
Pregn-5-en-20-yne-3,17-diol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the triple bond into a double or single bond, altering the compound’s structure and properties.
Substitution: The hydroxyl groups at the 3rd and 17th positions can undergo substitution reactions with various reagents to form esters or ethers.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and acylating agents for esterification .
Scientific Research Applications
Pregn-5-en-20-yne-3,17-diol has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of other steroid compounds.
Biology: The compound is studied for its effects on cellular processes and its potential as a biochemical tool.
Medicine: Research is ongoing into its potential therapeutic uses, including hormone replacement therapy and contraceptive formulations.
Industry: It is used in the production of various steroid-based pharmaceuticals
Mechanism of Action
The mechanism of action of Pregn-5-en-20-yne-3,17-diol involves its interaction with steroid hormone receptors. It binds to these receptors, modulating their activity and influencing the expression of target genes. This interaction can lead to various physiological effects, including changes in metabolism, immune response, and reproductive functions .
Comparison with Similar Compounds
Pregn-5-en-20-yne-3,17-diol can be compared with other similar compounds, such as:
19-Nor-17alpha-pregn-5(10)-en-20-yne-3alpha,17beta-diol: This compound has a similar structure but lacks a methyl group at the 19th position, which can influence its biological activity.
Ethinyl estradiol: A synthetic estrogen with a similar triple bond at the 20th position, used in contraceptive formulations.
The uniqueness of this compound lies in its specific structural features and the presence of hydroxyl groups at both the 3rd and 17th positions, which contribute to its distinct chemical and biological properties.
Properties
IUPAC Name |
17-ethynyl-10,13-dimethyl-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthrene-3,17-diol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H30O2/c1-4-21(23)12-9-18-16-6-5-14-13-15(22)7-10-19(14,2)17(16)8-11-20(18,21)3/h1,5,15-18,22-23H,6-13H2,2-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VGJUOWGYQZYCII-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC(CC1=CCC3C2CCC4(C3CCC4(C#C)O)C)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H30O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3604-60-2 |
Source
|
Record name | NSC17098 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=17098 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 17-α-pregn-5-en-20-yne-3-β,17-β-diol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.691 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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